

Ortaxel & Next-Generation Taxanes: Key Properties

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Compound Focus: Ortaxel

CAS No.: 186348-23-2

Cat. No.: S548182

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The table below summarizes the core characteristics of **Ortaxel** and a closely related, more recent analogue for your reference.

Compound Name	Key Features & Mechanism of Action	Status in Development
Ortaxel (SB-T-101131)	• Overcomes multidrug resistance (MDR) by being a poor substrate for ABCB1/P-gp efflux pump [1] [2] • Binds to β -tubulin, stabilizes microtubules, and arrests cell cycle at G2/M phase [1] Phase II (Status unclear, no recent updates found) [3]	
Difluorovinyl-Ortaxel (DFV-OTX)	• A novel derivative of Ortaxel designed to block metabolic degradation by CYP 3A4 enzymes [1] • Effectively overcomes Paclitaxel resistance in breast cancer cells [1] [4] Preclinical Research [1] [4]	
SB-T-101141	• A 3rd-generation taxane that induces a novel, non-canonical ferroptosis (iron-dependent cell death) in Paclitaxel-resistant cells [5] Preclinical Research [5]	

Experimental Protocols for Investigation

For researchers exploring the mechanisms of next-generation taxanes like **Ortaxel**, here are detailed methodologies from recent studies.

Microtubule Polymerization and Cell Cycle Assay

This protocol is used to confirm the classic taxane mechanism of action [1].

- **Objective:** To assess the compound's ability to stabilize microtubules and induce G2/M phase arrest.
- **Materials:** Cell lines (e.g., PTX-sensitive MCF-7 and PTX-resistant MCF-7R), test compound (e.g., DFV-OTX), anti- β -tubulin antibody, flow cytometer.
- **Methodology:**
 - **Treat Cells:** Seed cells in chamber slides and treat with the taxane compound at desired concentrations (e.g., 5 nM for 16 hours). Use a DMSO vehicle as a control.
 - **Fix and Stain:** Fix cells with 4% paraformaldehyde, permeabilize with Triton X-100, and incubate with an anti- β -tubulin primary antibody followed by a fluorescently labeled secondary antibody.
 - **Visualize:** Use confocal fluorescence microscopy to observe and image the microtubule network. Treated cells will show densely bundled microtubules compared to the fine, uniform network in control cells.
 - **Cell Cycle Analysis:** Harvest treated cells, fix with 70% ethanol, and stain with Propidium Iodide (PI). Analyze DNA content using flow cytometry to quantify the population of cells arrested in the G2/M phase.

Evaluating Ferroptosis Induction by Novel Taxanes

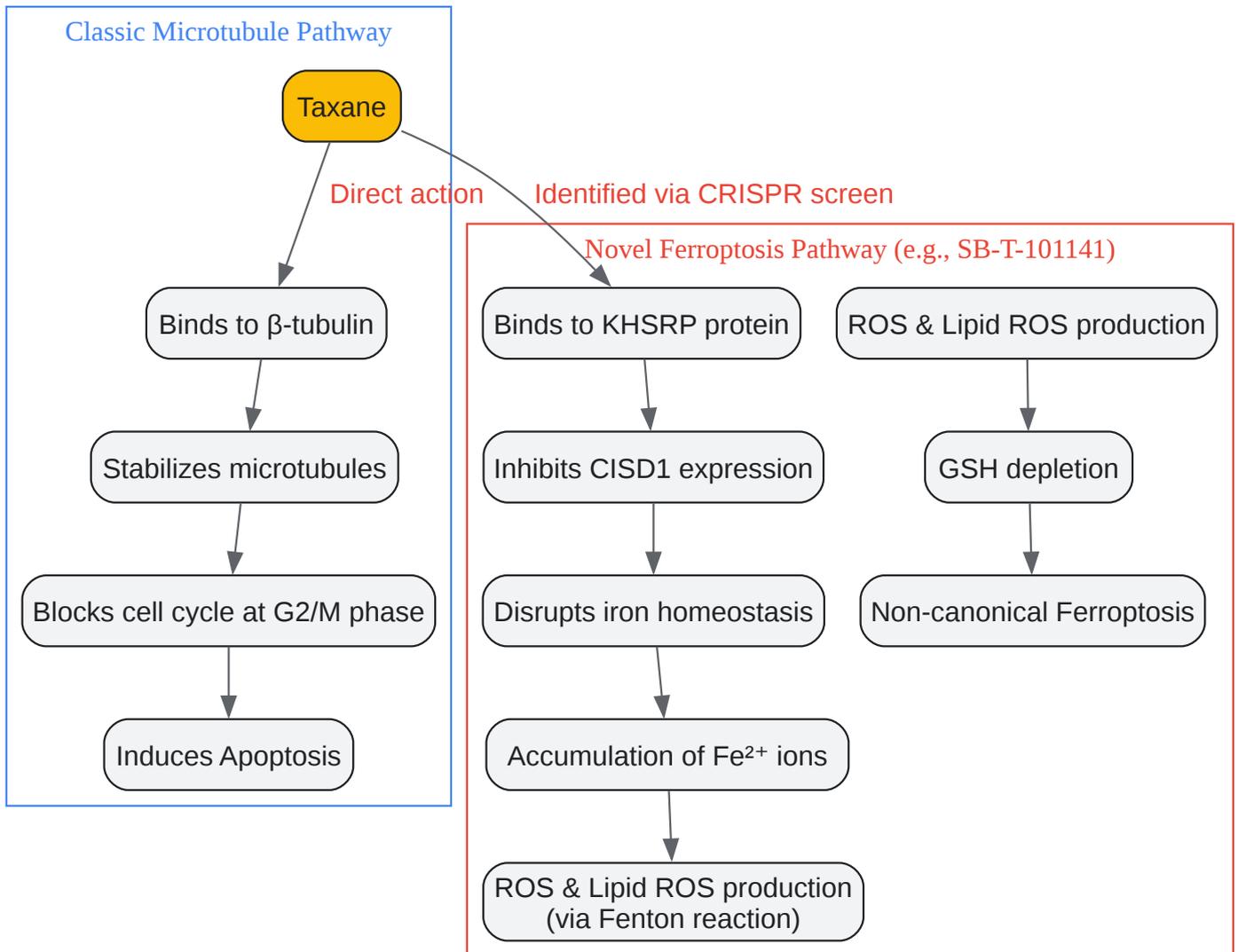
This advanced protocol is for investigating non-apoptotic cell death mechanisms, as seen with SB-T-101141 [5].

- **Objective:** To determine if cell death is mediated through ferroptosis-like pathways.
- **Materials:** Breast cancer cells (parental and PTX-resistant), test compound (e.g., SB-T-101141), DCFH-DA probe, C11-BODIPY 581/591 probe (for lipid ROS), Iron Assay Kit, Malondialdehyde (MDA) Assay Kit, Glutathione (GSH) Assay Kit, ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1), iron chelator (e.g., Deferoxamine, DFOM).
- **Methodology:**
 - **Treat and Inhibit:** Pre-treat cells with Ferrostatin-1 (1-2 μ M), Liproxstatin-1 (1 μ M), or DFOM (100 μ M) for 1-2 hours before adding the taxane compound.
 - **Measure Reactive Oxygen Species (ROS):**
 - **Total ROS:** Load cells with DCFH-DA probe and measure fluorescence intensity.
 - **Lipid ROS:** Stain cells with C11-BODIPY probe. A shift from red to green fluorescence indicates lipid peroxidation.
 - **Quantify Key Metabolites:**
 - **Iron:** Use a commercial Iron Assay Kit to measure intracellular iron and ferrous ion levels.

- **Lipid Peroxidation:** Use an MDA Assay Kit to measure malondialdehyde, a byproduct of lipid peroxidation.
- **GSH Depletion:** Use a GSH Assay Kit to measure the levels of reduced glutathione.
- **Validate:** Confirm that cell death and ROS production are rescued by DFOM and NAC (a ROS scavenger) but not by apoptosis inhibitors (Z-VAD-FMK) or standard ferroptosis inhibitors, indicating a non-canonical ferroptosis pathway.

Mechanism of Action Pathways

The diagram below illustrates the two primary mechanisms of action for next-generation taxanes, integrating both the classic microtubule target and the novel ferroptosis pathway.



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Frequently Asked Questions

- **What is the main advantage of Ortataxel over Paclitaxel?** The primary advantage is its ability to evade the P-glycoprotein (P-gp/ABCB1) efflux pump, a common mechanism of multidrug resistance (MDR) that renders many cancers unresponsive to Paclitaxel [1] [2].

- **Are there any oral formulations of next-generation taxanes?** Yes, the development of oral taxanes is an active area of research. While **Ortataxel** itself was investigated as an oral agent, other candidates like T-26 have shown significantly high oral bioavailability (65.79%) in rat models, highlighting the feasibility of this approach [6].
- **The ferroptosis inhibitors Ferrostatin-1 and Liproxstatin-1 don't block cell death from SB-T-101141. What does this mean?** This is a key finding. It indicates that SB-T-101141 triggers a **non-canonical type of ferroptosis**. The cell death is dependent on iron and ROS but operates through a pathway distinct from the classical GPX4-GSH axis inhibited by Ferrostatin-1. The mechanism involves binding to KHSRP and disrupting iron homeostasis via CISD1 [5].
- **What is the current clinical status of Ortataxel?** Based on available data, **Ortataxel** advanced to Phase II clinical trials for conditions like metastatic breast cancer and recurrent glioblastoma. However, there is no publicly available information indicating recent progress or approval, suggesting its development may have been discontinued [3].

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